3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Description

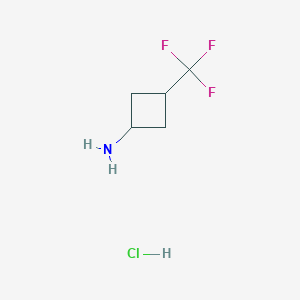

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a cyclobutane-derived amine salt featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the cyclobutane ring and an amine group at the 1-position. The hydrochloride salt enhances stability and solubility for pharmaceutical or synthetic applications.

The trifluoromethyl group imparts strong electron-withdrawing effects, influencing reactivity, polarity, and metabolic stability. Such compounds are valuable intermediates in drug discovery, particularly for modulating pharmacokinetic profiles .

Properties

IUPAC Name |

3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-4(9)2-3;/h3-4H,1-2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLJNSSCBKHZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-06-0, 2227198-26-5 | |

| Record name | 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the trifluoromethyl group and the amine group. Specific details about the synthesis are not widely available due to the compound’s novelty. potential synthetic routes likely involve reactions common to amine and cyclobutane ring formation.

Industrial Production Methods

The production would generally involve standard organic synthesis techniques under controlled conditions to ensure the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while substitution reactions involving the trifluoromethyl group can produce a variety of substituted cyclobutane derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 175.58 g/mol. It features a cyclobutane ring with a trifluoromethyl group (-CF3) and an amine group (-NH2), which contribute to its unique chemical reactivity and biological interactions.

Medicinal Chemistry

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is being explored for its potential in drug development due to its structural characteristics that enhance metabolic stability and bioavailability. Its trifluoromethyl group increases lipophilicity, allowing better interaction with biological membranes.

- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant antineoplastic activity, comparable to established chemotherapeutic agents like cisplatin. In vitro studies have shown promising cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Interaction with Enzymes : The compound has been noted for its ability to inhibit specific enzymes, such as reverse transcriptase, which is crucial in retroviral replication. This inhibition could lead to therapeutic applications in treating viral infections .

Materials Science

The unique structure of this compound makes it suitable for developing advanced materials with specific electronic properties. The rigid cyclobutane ring combined with the electron-withdrawing trifluoromethyl group can enhance the performance of materials used in electronics and photonics.

Biological Research

In biological research, this compound serves as a building block for synthesizing various biologically active molecules. Its reactivity allows it to participate in biochemical pathways, aiding in the study of complex biological mechanisms.

Case Studies

Several studies highlight the biological activity of this compound:

- Cytotoxicity Studies : In vitro assessments have evaluated the cytotoxic effects against human cancer cell lines, revealing IC50 values that indicate significant potency comparable to conventional chemotherapeutics .

- Antimicrobial Activity : Related compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar activities due to structural similarities .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The cyclobutane ring’s rigidity and the electron-withdrawing nature of the trifluoromethyl group influence how the molecule interacts with other molecules. These interactions can affect various biological pathways, making the compound useful in studying and modulating biological processes.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Key analogs differ in the position of the trifluoromethyl group and additional substituents:

Key Findings :

Physicochemical Properties

| Property | 3-(Trifluoromethyl)cyclobutan-1-amine HCl (Estimated) | 1-(Trifluoromethyl)cyclobutan-1-amine HCl | 2-(Trifluoromethyl)cyclobutan-1-amine HCl | 3,3-Difluoro-1-CF₃ Cyclobutane HCl |

|---|---|---|---|---|

| Molecular Weight | ~177.58 g/mol | 177.58 g/mol | 177.58 g/mol | 211.56 g/mol |

| Solubility (Polarity) | High (due to HCl salt) | Moderate | Moderate | Low (increased fluorination) |

| Stability | Likely stable at 2–8°C (based on analogs) | Stable | Discontinued (stability issues reported) | Unknown |

| Melting Point | Not reported | Not reported | Not reported | Not reported |

Notes:

- The discontinued status of 2-CF₃ analog (CAS 1803585-22-9) suggests synthesis challenges or instability under standard conditions .

- Aryl-substituted analogs (e.g., 3-[3-CF₃-phenyl]cyclobutanamine HCl) exhibit higher molecular weights and lipophilicity, favoring membrane permeability in drug design .

Biological Activity

Overview

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a synthetic compound notable for its unique cyclobutane ring structure, which is substituted with a trifluoromethyl group and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and cancer research.

- Molecular Formula : CHClFN

- Molecular Weight : 175.58 g/mol

- Appearance : Solid at room temperature

The trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, making them more reactive in nucleophilic substitution reactions. The amine group can participate in various protonation and deprotonation reactions, influencing its behavior in different pH environments.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The rigidity of the cyclobutane ring and the electron-withdrawing nature of the trifluoromethyl group allow it to modulate biological pathways effectively. These interactions can influence enzyme activity and receptor binding, which are critical for therapeutic effects.

Biological Activity and Applications

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in cancer research. Notably, trifluoromethylated cyclobutane derivatives have demonstrated antineoplastic properties comparable to established chemotherapeutic agents like cisplatin. This suggests potential applications in developing new cancer therapies.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antineoplastic properties | |

| Cisplatin | Established chemotherapeutic agent | |

| 1-(Trifluoromethyl)cyclopentanamine hydrochloride | Potential anti-cancer activity |

Case Studies

Recent studies have focused on the synthesis and evaluation of various trifluoromethylated compounds, including this compound. These studies have shown that the presence of the trifluoromethyl group significantly enhances the potency of these compounds against specific biological targets.

Example Study: Anticancer Activity

In a study evaluating the anticancer properties of trifluoromethylated cyclobutane derivatives, researchers found that these compounds exhibited a marked increase in cytotoxicity against several cancer cell lines when compared to non-fluorinated analogs. The mechanism was linked to enhanced interaction with cellular receptors involved in apoptosis pathways .

Synthesis and Production

The synthesis of this compound typically involves standard organic synthesis techniques, including:

- Formation of the cyclobutane ring.

- Introduction of the trifluoromethyl group.

- Addition of the amine group.

These steps require controlled conditions to ensure purity and stability. The compound can undergo various chemical reactions such as oxidation and substitution, which can further modify its biological activity.

Q & A

Basic Questions

Q. What are the critical physicochemical properties of 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride that influence its experimental handling?

- Molecular Formula : Likely analogous to similar cyclobutane derivatives (e.g., C₇H₁₁F₃N·HCl), with a molecular weight of ~199–216 g/mol based on structurally related compounds .

- Stability : Hydrochloride salts typically exhibit enhanced stability under inert atmospheres and room-temperature storage to prevent decomposition .

- Solubility : Expected to be polar due to the amine hydrochloride group, favoring solubility in polar solvents (e.g., water, methanol) but requiring empirical validation .

Q. What synthetic methodologies are most effective for preparing this compound?

- Cyclization Strategies : Cyclobutane rings are often formed via [2+2] photocycloadditions or strain-driven ring-closing reactions of halogenated precursors .

- Amine Functionalization : Reductive amination of 3-(trifluoromethyl)cyclobutanone with ammonia or protected amines, followed by HCl salt formation under controlled pH (e.g., 4–6) .

- Stereochemical Control : Use chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective reducing agents (e.g., CBS catalysts) to isolate specific stereoisomers .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity of this compound?

- Enzyme Binding : The cis/trans configuration of the cyclobutane ring alters steric hindrance, affecting affinity for targets like monoamine oxidases or fluorinated drug receptors. For example, cis-isomers may exhibit enhanced binding due to reduced conformational flexibility .

- Pharmacokinetics : Stereochemistry influences metabolic stability; trans-isomers are often more resistant to cytochrome P450 oxidation due to spatial shielding of the amine group .

- Validation Methods : Chiral HPLC (e.g., using CHIRALPAK® columns) or X-ray crystallography of co-crystallized enzyme-ligand complexes .

Q. What strategies resolve contradictions in pharmacokinetic data for fluorinated cyclobutane derivatives like this compound?

- Analytical Harmonization : Use standardized LC-MS/MS protocols with deuterated internal standards to minimize variability in plasma/tissue quantification .

- Metabolite Profiling : Employ high-resolution mass spectrometry (HRMS) to distinguish parent compound degradation from active metabolites, particularly addressing trifluoromethyl group stability .

- In Silico Modeling : Molecular dynamics simulations predict binding kinetics and off-target effects, cross-validated with in vitro assays (e.g., SPR or ITC) .

Q. How can structure-activity relationships (SARs) be optimized for this compound analogs?

- Fluorine Substitution : Compare trifluoromethyl (-CF₃) with difluoromethyl (-CHF₂) or pentafluorosulfanyl (-SF₅) groups to balance lipophilicity and metabolic resistance .

- Ring Modifications : Introduce methyl or phenyl substituents at the 3-position of the cyclobutane to test steric effects on receptor engagement (e.g., GPCRs or ion channels) .

- Biological Assays : Parallel screening in enzyme inhibition (e.g., MAO-A/MAO-B) and cell viability models (e.g., cancer lines) to identify pharmacophore requirements .

Methodological Recommendations

- Purification : Use reverse-phase flash chromatography (C18 silica, MeCN/H₂O gradient) or recrystallization (ethanol/ether) for high-purity isolates (>95% by HPLC) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolysis-sensitive sites (e.g., cyclobutane ring strain) .

- Toxicology : Prioritize Ames tests and hERG channel binding assays early in development to mitigate safety risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.